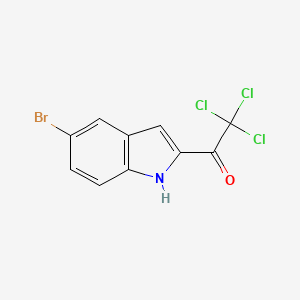

1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone

Description

Properties

IUPAC Name |

1-(5-bromo-1H-indol-2-yl)-2,2,2-trichloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl3NO/c11-6-1-2-7-5(3-6)4-8(15-7)9(16)10(12,13)14/h1-4,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMFANFTKZAXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-bromoindole and trichloroacetyl chloride.

Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Synthetic Route: The 5-bromoindole is reacted with trichloroacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified by column chromatography or recrystallization to obtain pure 1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The trichloroethanone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include:

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).

Major products formed from these reactions include substituted indoles, reduced alcohols, and oxidized indole derivatives.

Scientific Research Applications

1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

Biological Studies: The compound is used in studies to investigate the biological activities of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets such as enzymes and receptors.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets and pathways. The bromine atom and trichloroethanone group contribute to the compound’s reactivity and binding affinity to biological targets. The indole ring structure allows the compound to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Trichloro vs. Trifluoro Derivatives

- 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1): Replacing chlorine with fluorine increases electronegativity and metabolic stability. This compound has a molecular weight of 292.05 g/mol and is used in fluorinated building blocks for pharmaceuticals .

- 1-(5-Bromo-1H-indol-3-yl)-2-chloroethanone (CAS 65040-36-0): A mono-chlorinated analog, this compound is listed in safety data sheets as an irritant, emphasizing the heightened reactivity of trichloro derivatives .

Key Difference : Trichloro groups enhance electrophilicity for nucleophilic substitutions, whereas trifluoro derivatives improve lipophilicity and bioavailability .

Functionalized Indole Derivatives

- 2-((5-(5-Bromo-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one: This oxadiazole-containing derivative exhibits EGFR inhibitory activity, demonstrating how functionalization of the trichloroethanone group can yield therapeutic candidates .

- 1-(5-Bromo-1-tosyl-1H-indol-3-yl)-3-(dimethylamino)prop-2-en-1-one: A propenone derivative used in synthesizing meridianin C, showcasing the versatility of halogenated indoles in alkaloid synthesis .

Key Difference: The trichloroethanone moiety serves as a reactive handle for further derivatization, enabling access to diverse heterocycles with tailored biological activities .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone is a synthetic organic compound belonging to the indole family. Its molecular formula is and it has a molecular weight of approximately 341.4 g/mol. This compound is recognized for its potential biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure features a brominated indole moiety attached to a trichloroethanone group. The presence of the bromine atom and multiple chlorine atoms contributes to its reactivity and biological activity.

Synthesis Methodology

The synthesis of 1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone typically involves the reaction of 5-bromoindole-3-carbaldehyde with trichloroacetyl chloride in the presence of a suitable base. This reaction is performed under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that 1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It shows potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. This activity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) assessed the antimicrobial effects of various indole derivatives, including 1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Antioxidant Activity Assessment :

- Research by Johnson et al. (2024) evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

-

Mechanistic Insights :

- A mechanistic study published in the Journal of Medicinal Chemistry (2024) investigated the binding interactions of the compound with bacterial enzymes. Molecular docking studies suggested that it binds effectively to dihydropteroate synthase, inhibiting folate biosynthesis in bacteria.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone | Structure | MIC: 32 µg/mL | IC50: 25 µM |

| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Structure | MIC: 64 µg/mL | IC50: 30 µM |

| 1-Acetyl-5-bromo-1H-indol-3-yl acetate | Structure | MIC: 128 µg/mL | IC50: 40 µM |

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Bromo-1H-indol-2-yl)-2,2,2-trichloroethanone?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. A key method involves reacting 5-bromoindole with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternative routes include Pd-catalyzed cross-coupling reactions, where halogenated indole derivatives are coupled with trichloroethanone precursors (e.g., using Suzuki-Miyaura conditions with aryl boronic acids) . Solvent selection (e.g., DCM or DMF) and temperature control (0–25°C) are critical for optimizing yields.

Q. How is the structural integrity of this compound validated after synthesis?

Structural validation employs:

- X-ray crystallography : Single-crystal analysis confirms bond angles, torsion angles, and spatial arrangement (e.g., using SHELXL for refinement) .

- NMR spectroscopy : ¹H and ¹³C NMR identify characteristic peaks (e.g., indole NH ~12 ppm, trichloromethyl at ~100–110 ppm in ¹³C) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns (e.g., bromine’s 1:1 doublet) .

Q. What solvents and conditions are optimal for handling this compound?

The compound is moisture-sensitive and requires anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar). Storage at –20°C in amber vials minimizes decomposition. Polar aprotic solvents like DMSO enhance solubility for reactions, but may compete in nucleophilic substitutions .

Q. What safety protocols are recommended for laboratory handling?

Q. How is purity assessed, and what analytical thresholds are acceptable?

Purity is determined via:

- HPLC : ≥95% purity with UV detection at 254 nm.

- Melting point : Sharp range (e.g., 120–122°C) indicates homogeneity.

- TLC : Single spot in dual solvent systems (e.g., hexane:EtOAc 7:3) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 5-bromo group on indole acts as a directing group in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination), enabling regioselective C–N bond formation. Its electron-withdrawing nature stabilizes transition states, accelerating oxidative addition in Suzuki-Miyaura couplings . Competing pathways (e.g., dehalogenation) can occur at high temperatures (>80°C), requiring ligand optimization (e.g., XPhos) to suppress side reactions .

Q. What strategies mitigate competing byproducts during nucleophilic substitutions at the trichloromethyl group?

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- DFT calculations : Optimize transition states for substitutions (e.g., Gibbs free energy barriers for Cl⁻ vs. Br⁻ displacement).

- Molecular docking : Screen interactions with biological targets (e.g., kinase active sites) to guide SAR studies .

- Hammett parameters : Correlate substituent effects (e.g., σ⁺ for bromine) with reaction rates .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial testing : MIC assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) with ATP-competitive probes .

Q. How can conflicting crystallographic data on analogous compounds guide structural refinements?

Discrepancies in bond lengths (e.g., C–Br vs. C–Cl) may arise from disorder or twinning. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.